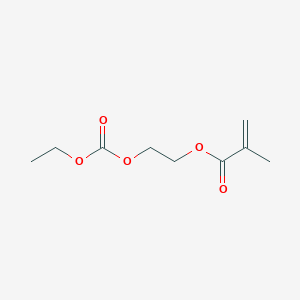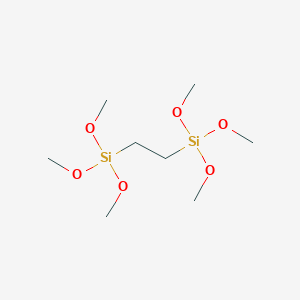
Tetra(2-Hydroxyethyl)silikat
Übersicht
Beschreibung
Tetrakis(2-hydroxyethyl) silicate, also known as Tetrakis(2-hydroxyethyl) silicate, is a useful research compound. Its molecular formula is C8H20O8Si and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(2-hydroxyethyl) silicate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrakis(2-hydroxyethyl) silicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-hydroxyethyl) silicate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sol-Gel-Prozesse
Tetra(2-Hydroxyethyl)silikat (THEOS) wird in Sol-Gel-Prozessen verwendet. Die Molekulardynamik und die Partitionierung von Nitroxide-Spin-Sonden im THEOS/Ethylenglykol/Wasser-System während der Transformation von einer flüssigen Lösung in Sol- und Gelstrukturen wurden untersucht . Dieser Prozess wird von der Verarbeitungszeit und dem pH-Wert des Mediums beeinflusst .
Studium der Molekulardynamik
In der flüssigen Phase des Sol-Gel-Systems tritt eine Zunahme der effektiven Rotationskorrelationszeit (τeff) der Sonden und eine anschließende Abnahme von τeff auf . Diese Veränderungen sind auf den dynamischen Austausch von Sonden zwischen der Lösung und der Oberfläche der gebildeten kolloidalen Partikel zurückzuführen .
Bildung von Sol-Partikeln
Die Größe der Sol-Partikel erhöht sich im Bereich von mehreren nm während der Verarbeitungszeit . Dies geht einher mit dem Auftreten von Sonden, die im Inneren der Partikel immobilisiert sind und sich nicht mit der Lösung austauschen .
Biomimetische Mineralisierung
Wirkmechanismus
Target of Action
The primary target of Tetrakis(2-hydroxyethyl) silicate is silicateins , a family of enzymes that play a key role in the formation of the marine sponge skeleton . The compound serves as a substrate for these enzymes, facilitating their function.
Mode of Action
Tetrakis(2-hydroxyethyl) silicate interacts with its targets, the silicateins, through a process of proton-transfer . The compound coordinates through all its potential donor sites to the ion . This interaction results in changes in the structure and function of the target enzymes, enhancing their ability to form the marine sponge skeleton .
Biochemical Pathways
The action of Tetrakis(2-hydroxyethyl) silicate affects the biosilicification pathway . This pathway is responsible for the formation of silica structures in marine sponges. By serving as a substrate for silicateins, Tetrakis(2-hydroxyethyl) silicate facilitates the formation of these structures, impacting the downstream effects of the pathway.
Pharmacokinetics
Its solubility and hydrolysis rate may impact its bioavailability
Result of Action
The result of Tetrakis(2-hydroxyethyl) silicate’s action is the enhanced formation of the marine sponge skeleton . By serving as a substrate for silicateins, the compound facilitates the formation of silica structures, contributing to the structural integrity of the sponge.
Action Environment
The action, efficacy, and stability of Tetrakis(2-hydroxyethyl) silicate can be influenced by environmental factors such as pH and temperature . For instance, the compound’s interaction with silicateins and its role in the biosilicification pathway may be affected by changes in these environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetrakis(2-hydroxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIZJRFOOZIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[Si](OCCO)(OCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066226 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17622-94-5 | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)








